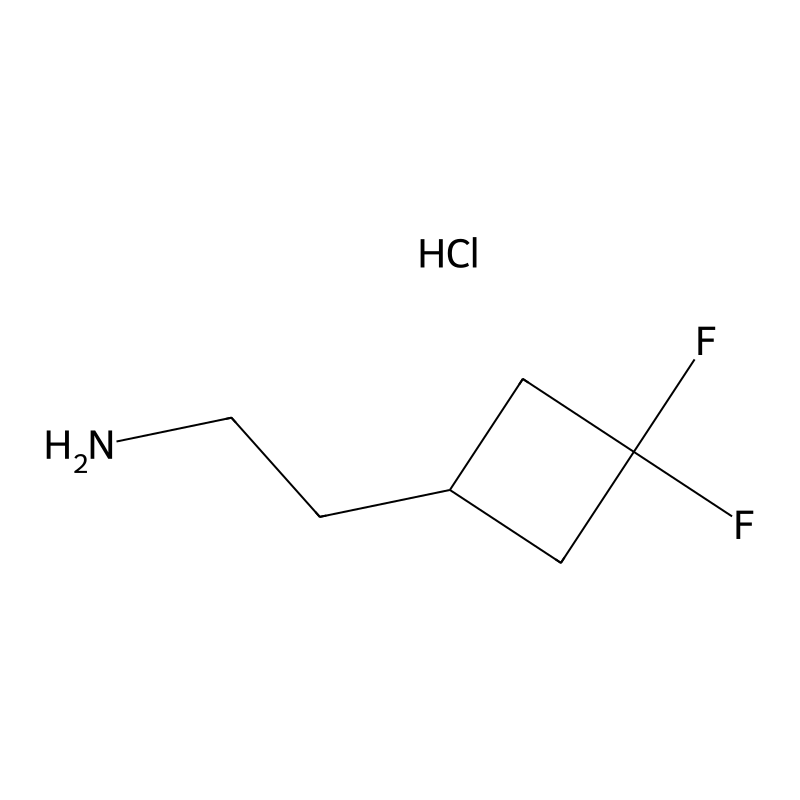2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms. Its chemical formula is , and it has a CAS number of 1427173-51-0. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in research and industry .
The chemical reactivity of 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the amine functional group. The difluorocyclobutyl moiety can also participate in various reactions such as:
- Nucleophilic substitutions: The amine can react with electrophiles.
- Formation of amides: The amine can react with carboxylic acids to form amides.
- Deprotonation: In basic conditions, the amine can lose a proton to form a free base.
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.
The synthesis of 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride can be achieved through several methods:
- Starting from cyclobutane derivatives: The synthesis typically begins with cyclobutane derivatives that are fluorinated to introduce the difluoro substituents.
- Alkylation reactions: The introduction of the ethanamine moiety can be accomplished through alkylation of an appropriate amine with the fluorinated cyclobutane derivative.
- Hydrochloride formation: The final step involves reacting the free base with hydrochloric acid to yield the hydrochloride salt.
These methods highlight the importance of both organic synthesis techniques and fluorination chemistry in producing this compound .
2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride has potential applications in various fields:
- Pharmaceutical research: It may serve as a lead compound for developing new drugs due to its unique structural features.
- Chemical biology: Its ability to interact with biological systems makes it a candidate for probing biological pathways or mechanisms.
- Material science: The compound could be explored for its properties in polymer chemistry or as a building block for advanced materials.
Several compounds share structural similarities with 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Cyclopropyl)ethan-1-amine hydrochloride | Cyclopropyl group instead of difluorocyclobutyl | More strain in cyclopropane might affect stability |
| 2-(1-Methylcyclobutyl)ethan-1-amine | Methyl substitution on cyclobutane | Different steric effects due to methyl group |
| 2-(Fluorocyclobutyl)ethan-1-amine | Single fluorine substitution | Less lipophilicity compared to difluoro variant |
The presence of two fluorine atoms in the cyclobutane ring distinguishes 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride from other similar compounds, potentially impacting its biological activity and physicochemical properties .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








